3,4-Dibromo-Mal-PEG8-acid is a specialized chemical compound used primarily in bioconjugation and drug development. It features a polyethylene glycol (PEG) linker with a dibromomaleimide group and a carboxylic acid functional group. The dibromomaleimide moiety allows for selective reactions with thiols, facilitating the formation of stable thioether bonds, while the carboxylic acid can react with primary amines to form amide bonds in the presence of coupling agents such as EDC (1).
This compound is synthesized for use in various biochemical applications, particularly in the creation of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation. It is available from several suppliers, including Creative Biolabs, AxisPharm, and MedChemExpress, each providing detailed specifications and synthesis methods (2)(3).
3,4-Dibromo-Mal-PEG8-acid is classified as a PEG-based linker with reactive functionalities suitable for bioconjugation. Its structure allows it to be categorized under maleimide derivatives and carboxylic acids, making it versatile for various chemical reactions in medicinal chemistry and biotechnology.
The synthesis of 3,4-Dibromo-Mal-PEG8-acid typically involves the reaction of maleic anhydride with bromine to introduce bromine atoms at the 3 and 4 positions of the maleimide structure. This is followed by the attachment of an eight-unit polyethylene glycol chain and the introduction of a carboxylic acid group.
The molecular formula of 3,4-Dibromo-Mal-PEG8-acid is , with a molecular weight of approximately 679.4 g/mol. The structure consists of:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular composition and confirm the presence of functional groups.
3,4-Dibromo-Mal-PEG8-acid undergoes several key reactions:
These reactions are characterized by their mild conditions and high specificity, making them suitable for sensitive biomolecular applications (2)(3).
The mechanism of action involves:
These mechanisms are crucial for developing targeted therapies, particularly in creating PROTACs that selectively degrade specific proteins in cancer cells.
Relevant analytical data confirm its high purity levels (up to 98%) and consistent performance in chemical reactions (1)(5).
3,4-Dibromo-Mal-PEG8-acid has significant applications in scientific research:
3,4-Dibromo-Mal-PEG8-acid (C₂₃H₃₇Br₂NO₁₂; MW 679.35) is a heterobifunctional linker featuring three distinct modules: a dibromomaleimide (DBM) group, an octaethylene glycol (PEG8) spacer, and a terminal carboxylic acid [1] [3] [8]. The DBM group contains two bromine atoms at the 3- and 4-positions of a maleimide ring, enabling dual electrophilic reactivity. The PEG8 segment consists of eight repeating ethylene oxide units (–CH₂CH₂O–), conferring hydrophilicity with a calculated partition coefficient (logP) of –1.2, significantly enhancing aqueous solubility [2] [5]. The terminal carboxylic acid (pKa ≈ 4.5) permits activation for amide bond formation with amines. This architecture enables simultaneous conjugation to two thiol-containing biomolecules via the DBM moiety while the acid facilitates linkage to amine-bearing targets [5] [8].
Table 1: Structural and Physicochemical Properties of 3,4-Dibromo-Mal-PEG8-acid
Property | Value/Description | Functional Significance |
---|---|---|
Molecular Formula | C₂₃H₃₇Br₂NO₁₂ | Defines elemental composition |
Molecular Weight | 679.35 g/mol | Critical for stoichiometric calculations |
Reactive Groups | Dibromomaleimide (×1), Carboxylic acid (×1) | Dual conjugation capability |
PEG Chain Length | 8 ethylene glycol units | Balances hydrophilicity and steric effects |
Solubility | ≥50 mg/mL in DMSO, DMF, or aqueous buffers | Facilitates bioconjugation in physiological conditions |
Storage Stability | –20°C, protected from light | Prevents DBM degradation |
PEG-based linkers evolved from early homobifunctional crosslinkers (e.g., disuccinimidyl suberate) to address limitations in bioconjugate heterogeneity and solubility. First-generation PEG diacids (HOOC-PEGₙ-COOH; 1990s) improved hydrophilicity but lacked site selectivity [9]. The introduction of heterobifunctional PEG linkers (e.g., Mal-PEGₙ-NHS; 2000s) enabled sequential conjugation of amines and thiols, revolutionizing antibody-drug conjugates (ADCs) [6]. However, conventional maleimides permitted only single-thiol conjugation and suffered from in vivo instability due to retro-Michael reactions.
The advent of dibromomaleimide-PEG linkers (∼2018) marked a paradigm shift by enabling dual cysteine conjugation. This innovation capitalized on two discoveries:
PROTAC technology further accelerated adoption, where PEG8’s length optimally positions E3 ligase ligands and target protein binders [1] [3]. For example, 3,4-Dibromo-Mal-PEG8-acid enables synthesis of heterotrifunctional molecules by conjugating two thiol-containing ligands to DBM and an amine-containing payload to the acid [5].
Table 2: Evolution of Key PEG Linker Technologies
Era | Linker Type | Limitations | Advancements |
---|---|---|---|
1990s | Homobifunctional (e.g., PEG diacids) | Random conjugation, low selectivity | Improved solubility |
2000–2015 | Heterobifunctional (e.g., Mal-PEG-NHS) | Retro-Michael reactions, single attachment | Site-specific conjugation |
2015–Present | Dibromomaleimide-PEG (e.g., 3,4-Dibromo-Mal-PEG8-acid) | Light sensitivity | Dual thiol conjugation, enhanced stability |
The dibromomaleimide (DBM) group is pivotal for enabling controlled multi-ligand assembly. Its two bromine atoms undergo sequential thiol-bromide exchange with cysteine residues, forming two stable thioether bonds [2] [7]. This reaction occurs rapidly at pH 7–8 with second-order kinetics (k₂ > 1.0 M⁻¹s⁻¹), enabling quantitative conjugation under mild conditions [4]. Key advantages include:
However, DBM requires careful handling due to photosensitivity—exposure to light causes debromination, forming non-reactive maleimide [2] [7]. Thermal degradation above 40°C further limits utility, necessitating cold storage and dark conditions [4].
Applications leverage DBM’s branching capability:
Table 3: Comparative Analysis of Maleimide-Based Conjugation Handles
Property | Conventional Maleimide | Dibromomaleimide (DBM) | Impact on Conjugation |
---|---|---|---|
Reactive Sites | 1 (C=C bond) | 2 (Br atoms) | Enables dual payload attachment |
Thiol Conjugation | Single thioether bond | Two thioether bonds | Enhances stability and valency |
Hydrolysis Sensitivity | High (forms maleamic acid) | Low | Improves in vivo performance |
Photo/Thermal Stability | Stable | Sensitive (degrades >40°C/light) | Requires stringent handling protocols |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3